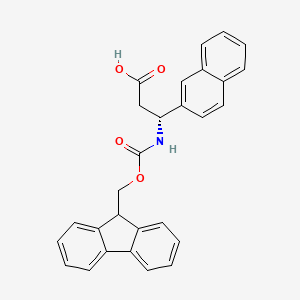

Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWTTXWFWZKELH-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426598 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511272-48-3 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic Acid: A Cornerstone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Non-natural Amino Acids in Peptide Therapeutics

The landscape of drug discovery is increasingly shaped by the therapeutic potential of peptides. Their high specificity and potency are often tempered by challenges in bioavailability and metabolic stability. The incorporation of non-natural amino acids is a key strategy to overcome these limitations, yielding peptidomimetics with enhanced pharmacological profiles.[1] Among the arsenal of synthetic building blocks, Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid stands out as a pivotal component for introducing specific structural and physicochemical properties into peptide scaffolds.

This technical guide serves as an in-depth resource for researchers leveraging this unique β-amino acid. We will delve into its fundamental properties, synthesis, strategic incorporation into peptide chains, and the analytical methodologies required for robust characterization. The causality behind experimental choices and the validation of protocols are emphasized throughout to ensure scientific integrity and practical applicability.

Part 1: Core Compound Specifications

Chemical Identity and Properties

This compound is a derivative of β-alanine featuring a bulky, hydrophobic naphthyl group attached to the β-carbon and an amine protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This specific architecture imparts significant advantages in peptide design.

Key Identifiers:

| Identifier | Value | Source |

| Chemical Name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(2-naphthyl)propanoic acid | N/A |

| CAS Number | 511272-48-3 | [2] |

| Molecular Formula | C₂₈H₂₃NO₄ | [3] |

| Molecular Weight | 437.49 g/mol | [3] |

| Appearance | White to off-white powder | N/A |

It is critical to distinguish the (R)-enantiomer from its (S) counterpart (CAS 507472-11-9) and the racemic mixture, as stereochemistry is paramount for biological activity.[3][4] The unprotected core, (R)-3-Amino-3-(2-naphthyl)-propionic acid, is registered under CAS number 786637-72-7.[5][6]

The prominent naphthalene side chain significantly increases the hydrophobicity of the amino acid.[7] This property can be strategically employed to enhance a peptide's interaction with hydrophobic pockets in target receptors or to improve its membrane permeability.[7][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. watson-int.com [watson-int.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. (R)-3-Amino-3-(2-naphthyl)-propionic acid | C13H13NO2 | CID 2761792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. lifetein.com [lifetein.com]

- 8. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Chemoenzymatic Synthesis of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid, a valuable chiral building block in pharmaceutical research and development. Recognizing the critical need for high enantiopurity, this document details a robust chemoenzymatic strategy. The process begins with the chemical synthesis of racemic N-acetyl-3-amino-3-(2-naphthyl)-propionic acid, followed by a highly selective enzymatic kinetic resolution using an amidase from Rhodococcus sp. to isolate the desired (R)-enantiomer. The final step involves the standard protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) moiety. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles, process validation checkpoints, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are crucial structural motifs in modern medicinal chemistry.[1][2] Their incorporation into peptide-based therapeutics can induce specific secondary structures, enhance metabolic stability by resisting enzymatic degradation, and improve pharmacokinetic profiles. The target molecule, (R)-3-Amino-3-(2-naphthyl)-propionic acid, is of particular interest.[3] The rigid, lipophilic 2-naphthyl group can engage in potent π-π stacking and hydrophobic interactions within biological targets, making it a valuable component in the design of novel therapeutics, particularly in neuropharmacology and oncology.[3]

The N-terminal Fmoc protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[4] Its base-lability allows for mild deprotection conditions, preserving acid-sensitive linkages and side-chain protecting groups, making this compound a ready-to-use building block for peptide synthesizers.[4][5]

Strategic Approach: The Power of Chemoenzymatic Synthesis

Achieving high enantiomeric purity is the primary challenge in synthesizing chiral molecules.[1] While several strategies exist, including asymmetric synthesis and chiral chromatography, this guide focuses on a chemoenzymatic approach leveraging kinetic resolution. This strategy is selected for its numerous advantages:

-

Exceptional Enantioselectivity: Enzymes often operate with near-perfect stereoselectivity, far exceeding many chemical catalysts.[6]

-

Mild Reaction Conditions: Biocatalytic reactions occur at or near ambient temperature and neutral pH, minimizing side reactions like racemization and degradation.[6]

-

Process Efficiency: This route avoids the need for expensive chiral ligands or complex asymmetric induction steps.

The chosen pathway involves three main stages:

-

Racemate Synthesis: A straightforward chemical synthesis of the racemic N-acetylated β-amino acid.

-

Enzymatic Kinetic Resolution: The core of the strategy, where an (R)-selective amidase hydrolyzes the N-acetyl group of the (R)-enantiomer, allowing for its separation from the unreacted (S)-enantiomer.

-

Fmoc Protection: A standard final step to prepare the building block for peptide synthesis.

Part I: Synthesis of Racemic Precursor

This section details the synthesis of the racemic N-acetylated β-amino acid, the substrate for the enzymatic resolution.

Step 1: Synthesis of (±)-3-Amino-3-(2-naphthyl)propionic acid

The initial step utilizes a modified Rodionov reaction, a one-pot condensation that efficiently produces β-amino acids from an aldehyde, malonic acid, and ammonia.[7]

Protocol:

-

To a 500 mL round-bottom flask, add 2-naphthaldehyde (3 mmol), glacial acetic acid (6 mL), and anhydrous ammonium acetate (12 mmol).[7]

-

Stir the mixture at 40°C for approximately 10-15 minutes until a clear solution is formed.[7]

-

Add malonic acid (3.3 mmol) to the solution.[7]

-

Increase the temperature to 85-90°C and stir vigorously for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

A precipitate will form. Isolate the crude product by vacuum filtration and wash with cold water.

-

The filtrate can be neutralized with a 30% NaOH solution to precipitate any remaining product, which is then filtered and combined with the main batch.[7]

-

Dry the crude racemic amino acid under vacuum. This product is typically of sufficient purity for the next step.

Step 2: N-Acetylation of (±)-3-Amino-3-(2-naphthyl)propionic acid

The amino group is acetylated to create the amide substrate required by the amidase enzyme.

Protocol:

-

Suspend the crude racemic β-amino acid (10 mmol) in 50 mL of deionized water in a 250 mL flask.

-

Cool the suspension in an ice bath to 0-5°C.

-

While stirring, slowly add acetic anhydride (12 mmol) dropwise.

-

Simultaneously, add 2M sodium hydroxide (NaOH) solution dropwise to maintain the pH of the solution between 8 and 9.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Acidify the clear solution to pH 2-3 using 1M hydrochloric acid (HCl). A white precipitate of the N-acetylated product will form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum at 50°C.

| Reagent/Material | Step 3.1 (Rodionov) | Step 3.2 (Acetylation) |

| Starting Material | 2-Naphthaldehyde | (±)-3-Amino-3-(2-naphthyl)propionic acid |

| Key Reagents | Malonic Acid, Ammonium Acetate | Acetic Anhydride, 2M NaOH |

| Solvent | Glacial Acetic Acid | Deionized Water |

| Typical Scale | 3 mmol | 10 mmol |

| Expected Yield | 75-85% | 90-97% |

| Purity Check | TLC, ¹H NMR | TLC, ¹H NMR, Melting Point |

Table 1: Summary of reagents and typical outcomes for racemic precursor synthesis.

Part II: Enzymatic Kinetic Resolution

This is the critical enantioselective step. The amidase from Rhodococcus sp. specifically recognizes and hydrolyzes the acetyl group from the (R)-enantiomer, leaving the (S)-enantiomer untouched.[8] This difference in chemical state allows for their subsequent separation.

Principle of Resolution

The amidase, a type of hydrolase, possesses a chiral active site.[9][10] The (R)-enantiomer of the N-acetylated substrate fits optimally into this active site, allowing the catalytic triad (typically Ser-Ser-Lys) to perform nucleophilic attack on the amide carbonyl, leading to hydrolysis.[10] The (S)-enantiomer, due to steric hindrance, does not bind effectively and remains unreacted.

Experimental Protocol

-

Enzyme Preparation: Prepare a solution or suspension of the Rhodococcus sp. amidase (whole cells or purified enzyme) in a 0.1 M phosphate buffer (pH 7.5). The optimal enzyme loading should be determined empirically but typically ranges from 10-50 mg of enzyme per gram of substrate.

-

Reaction Setup: In a temperature-controlled vessel, suspend the racemic N-acetyl-3-amino-3-(2-naphthyl)propionic acid (5 mmol) in 100 mL of the phosphate buffer.

-

Initiation: Add the prepared enzyme solution/suspension to the substrate mixture. Maintain the temperature at 30-35°C with gentle agitation.

-

Monitoring: The reaction progress is monitored by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and enantiomeric excess (e.e.) of the desired (R)-amino acid.

-

Reaction Termination & Workup: Once ~50% conversion is reached, terminate the reaction by filtering off the enzyme (if using whole cells or immobilized enzyme) or by denaturing it via pH change.

-

Separation:

-

Adjust the pH of the filtrate to ~10-11 with 2M NaOH.

-

Extract the solution with a water-immiscible organic solvent (e.g., ethyl acetate) to remove the unreacted (S)-N-acetyl-amino acid.

-

Carefully adjust the pH of the aqueous layer to the isoelectric point of the β-amino acid (approx. pH 6-7) using 1M HCl. The (R)-3-Amino-3-(2-naphthyl)propionic acid will precipitate out of the solution.

-

-

Isolation: Collect the precipitated (R)-amino acid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Part III: Fmoc Protection

The final step is the protection of the free amine of the resolved (R)-enantiomer. A standard procedure using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under Schotten-Baumann conditions is reliable.[11]

Protocol:

-

Dissolve the dried (R)-3-Amino-3-(2-naphthyl)propionic acid (2 mmol) in a mixture of 20 mL of 1,4-dioxane and 10 mL of a 10% aqueous sodium bicarbonate (NaHCO₃) solution.

-

Cool the solution in an ice bath.

-

In a separate container, dissolve Fmoc-OSu (2.2 mmol) in 10 mL of 1,4-dioxane.

-

Add the Fmoc-OSu solution dropwise to the stirred amino acid solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Workup:

-

Isolation & Purification:

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve high purity.

-

Dry the final this compound under vacuum.

-

Quality Control and Characterization

Rigorous analysis at each stage is essential for a self-validating protocol. Impurities or incorrect stereochemistry can lead to failed subsequent syntheses.[13]

| Analysis Technique | Purpose | Stage |

| ¹H and ¹³C NMR | Structural confirmation of intermediates and final product. | All Stages |

| Mass Spectrometry | Verification of molecular weight. | Final Product |

| Chiral HPLC | Determination of enantiomeric excess (e.e.) after resolution. | Post-Resolution |

| Melting Point | Purity assessment of crystalline solids. | Intermediates & Final |

| Optical Rotation | Confirmation of the (R)-stereochemistry. | Final Product |

Table 2: Recommended analytical checkpoints for process validation.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Rodionov reaction | Impure reagents; incorrect temperature control; insufficient reaction time. | Use anhydrous reagents; maintain 85-90°C; monitor by TLC until starting material is consumed. |

| Enzymatic resolution stalls or is slow | Inactive enzyme; incorrect pH or temperature; substrate inhibition. | Use fresh or properly stored enzyme; verify buffer pH is 7.5 and temp is 30-35°C; consider lowering initial substrate concentration. |

| Low enantiomeric excess (e.e.) | Reaction ran past 50% conversion; non-selective enzyme. | Monitor reaction closely with chiral HPLC and stop at ~50%; ensure the correct Rhodococcus sp. strain or enzyme is used. |

| Incomplete Fmoc protection | Insufficient Fmoc-OSu; incorrect pH; premature workup. | Use a slight excess (1.1 eq) of Fmoc-OSu; ensure pH remains basic (8-9) during addition; allow to react overnight. |

| Final product contains impurities | Incomplete extraction during workup; insufficient final purification. | Perform all wash steps thoroughly; recrystallize the final product until desired purity is achieved (confirm by NMR/HPLC). |

Table 3: Common issues and corrective actions.

Conclusion

The chemoenzymatic strategy presented in this guide provides a reliable and highly selective pathway to this compound. By combining a classical organic reaction for racemic precursor synthesis with a precise biocatalytic kinetic resolution, this method delivers the target molecule with the high enantiopurity required for pharmaceutical applications. Adherence to the detailed protocols and analytical checkpoints will ensure a reproducible and successful outcome for researchers and drug development professionals.

References

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Schurmann, M., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(2), 523-532. [Link]

-

Heck, T., et al. (2009). Kinetic Resolution of Aliphatic Beta-Amino Acid Amides by Beta-Aminopeptidases. ChemBioChem, 10(9), 1543-1551. [Link]

-

Chem-Impex International. (n.d.). (R)-3-Amino-3-(2-naphthyl)propionic acid. Product Information. [Link]

-

Ang, J. Z., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3377-3382. [Link]

-

de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7594. [Link]

-

ResearchGate. (n.d.). Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by enzymatic resolution. [Link]

-

Ohtaki, A., et al. (2009). Structure and characterization of amidase from Rhodococcus sp. N-771: Insight into the molecular mechanism of substrate recognition. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(12), 1859-1868. [Link]

-

Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

-

Ohtaki, A., et al. (2009). Structure and characterization of amidase from Rhodococcus sp. N-771: Insight into the molecular mechanism of substrate recognition. PubMed. [Link]

-

MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society, 143(30), 11524-11530. [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

-

Heck, T., et al. (2009). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

-

Spring, D., et al. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(10), 1592-1594. [Link]

-

Yasuhisa, A., et al. (2020). Novel (S)-Selective Hydrolase from Arthrobacter sp. K5 for Kinetic Resolution of Cyclic Amines. MDPI. [Link]

-

Schurmann, M., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid. PubChem Compound Summary. [Link]

-

ResearchGate. (n.d.). Three-component synthesis of densely functionalized aminoalkyl naphthol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Procuring High-Quality Fmoc-(R)-3-Amino-3-(2-trifluoromethylphenyl)propionic Acid. [Link]

-

Watson International Ltd. (n.d.). This compound CAS 511272-48-3. [Link]

Sources

- 1. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure and characterization of amidase from Rhodococcus sp. N-771: Insight into the molecular mechanism of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic Acid and its Structural Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid, a pivotal building block in modern peptide and medicinal chemistry. We delve into the synthesis, properties, and applications of this unique β-amino acid and its structural analogs. This document serves as a resource for researchers engaged in the design and development of novel therapeutics, offering insights into the strategic incorporation of these moieties to enhance pharmacological profiles. Detailed experimental protocols for solid-phase peptide synthesis (SPPS) and characterization are provided, alongside an exploration of the structure-activity relationships (SAR) that govern the biological efficacy of the resulting peptidomimetics.

Introduction: The Significance of Naphthyl-Substituted β-Amino Acids

The quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties has led to a surge of interest in non-natural amino acids. Among these, β-amino acids have emerged as particularly valuable scaffolds. Their inherent resistance to enzymatic degradation, coupled with their ability to induce stable secondary structures in peptides, makes them attractive building blocks for drug design.[1][2]

This compound stands out within this class due to the presence of a bulky, hydrophobic naphthyl group.[3] This aromatic moiety can engage in crucial π-π stacking and hydrophobic interactions with biological targets, often leading to enhanced binding affinity and specificity.[4] The (R)-stereochemistry at the β-carbon further defines the spatial orientation of the naphthyl group, which is critical for precise molecular recognition.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental for the application of this amino acid in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide assembly.[5][6] The base-lability of the Fmoc group allows for its selective removal under mild conditions, preserving the integrity of the growing peptide chain and acid-labile side-chain protecting groups.

This guide will explore the synthesis of this compound and its analogs, their incorporation into peptides, and the subsequent impact on biological activity.

The Core Moiety and its Structural Analogs: A Design Perspective

The structural versatility of this compound allows for a wide range of modifications to fine-tune its properties. These analogs can be broadly categorized based on the site of modification:

-

Naphthyl Ring Substitutions: Introduction of various functional groups (e.g., hydroxyl, methoxy, nitro, halo) onto the naphthyl ring can modulate the electronic and steric properties of the side chain. This can influence binding interactions, solubility, and metabolic stability.

-

Isomeric Variations: The position of the attachment of the propionic acid backbone to the naphthalene ring can be varied. For instance, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal) isomers exhibit distinct steric profiles, which can impact peptide conformation and receptor engagement.[2][7][8] Geometric analysis has shown that 1-naphthylalanine can adopt an edge-to-face geometry similar to tryptophan, while 2-naphthylalanine is more akin to a substituted phenylalanine.[8]

-

Backbone Modifications: Alterations to the propionic acid backbone, such as substitution at the α-carbon or extension of the carbon chain, can influence the conformational flexibility of the resulting peptide.

The strategic selection of a particular analog is dictated by the specific therapeutic target and the desired pharmacological outcome. For example, enhancing hydrophobicity might be beneficial for membrane-penetrating peptides, while introducing polar groups could improve aqueous solubility.

Below is a diagram illustrating the core structure and potential points of modification for creating structural analogs.

Caption: Core structure of this compound and key modification sites.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the asymmetric synthesis of the β-amino acid core, followed by the introduction of the Fmoc protecting group.

One established method for the synthesis of the unprotected β-amino acid is the Betti reaction. This multicomponent reaction involves the condensation of 2-naphthol, an aldehyde, and an amine to form aminobenzylnaphthols.[9] Subsequent modifications can then be made to yield the desired propionic acid derivative.

For analogs with substitutions on the naphthyl ring, the corresponding substituted naphthol would be used as the starting material. The synthesis of β,β-dinaphthyl amino acids has also been reported, utilizing directed C-H activation.[4]

Once the desired β-amino acid is synthesized, the Fmoc group is typically introduced by reacting the free amine with Fmoc-Cl or Fmoc-OSu under basic conditions. The purification of the final Fmoc-amino acid is crucial, as impurities can lead to side reactions and truncated sequences during peptide synthesis.[10]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The use of this compound and its analogs in SPPS follows a well-established cycle of deprotection, coupling, and washing steps.

General SPPS Workflow

The following diagram outlines the key stages of a typical Fmoc-based SPPS cycle.

Caption: A generalized workflow for solid-phase peptide synthesis using Fmoc chemistry.

Detailed Experimental Protocol for Peptide Synthesis

This protocol provides a step-by-step guide for the manual synthesis of a model peptide incorporating this compound.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including this compound)

-

N,N'-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Fritted syringe or automated peptide synthesizer

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF and allow the resin to swell for at least 30 minutes.[11]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

Dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., this compound) and a suitable coupling reagent (e.g., HBTU) in DMF.[5]

-

Add 6-10 equivalents of a base (e.g., DIPEA) to the solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like this compound, a longer coupling time or a double coupling may be necessary.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Monitoring the Reaction:

-

Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling reaction.[1] A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) suggests incomplete coupling, requiring a recoupling step.

-

-

Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Wash the resin with DMF and then DCM, and dry the resin under vacuum.[11]

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-3 hours.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Lyophilize the crude peptide to obtain a fluffy white powder.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight.

-

Structure-Activity Relationships and Biological Applications

The incorporation of this compound and its analogs can significantly impact the biological activity of peptides. The bulky naphthyl side chain can enhance interactions with hydrophobic pockets in target proteins and receptors.

For instance, peptides containing β-naphthylalanine have shown promising antimicrobial and anticancer activities.[2] The mechanism is often attributed to the increased hydrophobicity of the peptides, which facilitates their interaction with and disruption of microbial or cancer cell membranes.

Furthermore, the replacement of natural aromatic amino acids like tryptophan with naphthylalanine can be a useful strategy to modulate the pharmacological properties of peptides.[7] For example, β-(2-naphthyl)-D-alanine has been used as a fluorescent probe to study the structure and membrane penetration of melanocortin peptides, with deeper bilayer penetration correlating with higher receptor affinity and selectivity.[12]

The following table summarizes representative examples of peptides containing naphthyl-substituted amino acids and their reported biological activities.

| Peptide/Analog | Modification | Biological Activity | Reference |

| Pac-525 analog | Tryptophan replaced by D-β-naphthylalanine | Improved activity against Gram-positive and Gram-negative bacteria. | [2] |

| α-MSH analog | Contains β-(2-naphthyl)-D-alanine | High affinity and selectivity for the melanocortin-4 receptor. | [12] |

| β-hairpin peptide | Contains 1-naphthylalanine or 2-naphthylalanine | Stabilization of the β-hairpin fold through aromatic interactions. | [8] |

| Ghrelin peptide analog | Contains a β,β-dinaphthyl amino acid | Stabilizes the π-helical secondary structure. | [4] |

Conclusion and Future Perspectives

This compound and its structural analogs are powerful tools in the arsenal of medicinal chemists and peptide scientists. Their unique structural and physicochemical properties offer a means to rationally design peptidomimetics with enhanced therapeutic potential. The ability to fine-tune hydrophobicity, steric bulk, and electronic character through systematic modifications of the naphthyl moiety and the β-amino acid backbone provides a clear path for optimizing lead compounds.

Future research in this area will likely focus on the development of novel synthetic methodologies to access an even greater diversity of analogs. Furthermore, the integration of computational modeling with experimental studies will be crucial for predicting the conformational impact of these unnatural amino acids and for guiding the design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of these fascinating building blocks holds immense promise for addressing a wide range of diseases.

References

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved January 24, 2026, from [Link]

-

How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016, October 2). Retrieved January 24, 2026, from [Link]

- Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Molecules.

- Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL ALICYCLIC AND HETEROCYCLIC β-AMIMO ACIDS. Military Medical Science Letters, 80(1), 26-36.

-

Unusual Amino Acids: Naphthylalanine. (2025, June 26). LifeTein Peptide Blog. Retrieved January 24, 2026, from [Link]

- Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins. (n.d.). Chemistry – A European Journal.

- Meyer, D. L., et al. (2025, August 9). Aromatic interactions with naphthylalanine in a β-hairpin peptide.

- Aromatic interactions with naphthylalanine in a β-hairpin peptide. (2013, March 2). Journal of Peptide Science.

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). Molecules.

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved January 24, 2026, from [Link]

- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2025, August 10).

- Preparation method of Fmoc-beta-Ala-AA-OH. (n.d.). Google Patents.

- Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe. (n.d.). Journal of Peptide Research.

- Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (n.d.). Molecules.

- Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol)

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. lifetein.com [lifetein.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajpamc.com [ajpamc.com]

- 11. peptide.com [peptide.com]

- 12. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic Acid in Peptide and Foldamer Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid is a non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the bulky, hydrophobic naphthyl moiety, offer a powerful tool for the design of novel peptides and foldamers with tailored biological activities and conformational properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile building block, with a focus on its strategic use in drug discovery and development. We will delve into the causality behind its synthetic pathways, its impact on peptide and foldamer structure, and its application in the design of bioactive molecules, including inhibitors of protein-protein interactions.

Introduction: The Rationale for Non-Proteinogenic Amino Acids in Drug Discovery

The therapeutic potential of peptides is often limited by their poor metabolic stability and lack of well-defined secondary structures in solution. The incorporation of non-proteinogenic amino acids, such as β-amino acids, is a well-established strategy to overcome these limitations. This compound, in particular, offers a unique combination of a chiral β-amino acid backbone and a large aromatic side chain. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly amenable to solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry.[1] The naphthyl group can enhance hydrophobic interactions, which can improve the stability and efficacy of peptide-based therapeutics, making it a valuable building block in the design of novel ligands and inhibitors.[2]

Synthesis of this compound: A Strategic Approach

The synthesis of this chiral building block involves two key strategic stages: the asymmetric synthesis of the core (R)-3-Amino-3-(2-naphthyl)-propionic acid and its subsequent protection with the Fmoc group.

Asymmetric Synthesis of the Chiral Core: (R)-3-Amino-3-(2-naphthyl)-propionic Acid

Achieving the desired (R)-enantiomer with high optical purity is paramount for its application in stereospecific molecular recognition. Two primary strategies are employed for this purpose: enzymatic resolution and asymmetric hydrogenation.

Enzymatic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers.[3] This method is often preferred for its high efficiency and environmentally benign reaction conditions.

Conceptual Workflow of Enzymatic Resolution:

Sources

Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid discovery and history

An In-Depth Technical Guide to Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid: From Discovery to Application

Authored by a Senior Application Scientist

Foreword: The Architectural Significance of Non-canonical Amino Acids

In the landscape of modern drug discovery and materials science, the ability to design and synthesize molecules with precisely controlled three-dimensional structures is paramount. Peptides, while offering exquisite biological specificity, are often hampered by poor metabolic stability. The strategic introduction of non-canonical amino acids, particularly β-amino acids, has emerged as a powerful tool to overcome these limitations. This guide focuses on a particularly influential building block: This compound . We will explore its historical context, the chemical logic behind its synthesis, and its pivotal role in crafting next-generation peptidomimetics and bioactive constructs. This document is intended for the practicing researcher and drug development professional, providing not just protocols, but the causal reasoning behind them to foster innovation and problem-solving.

Part 1: Genesis and Strategic Importance

The Post-Boc Era: A Paradigm Shift to Milder Synthesis

The field of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, initially relied heavily on the tert-butyloxycarbonyl (Boc) protecting group.[] While effective, the Boc strategy necessitates the repeated use of harsh acids (like trifluoroacetic acid, TFA) for deprotection, which can degrade sensitive peptide sequences and limit the complexity of achievable molecules.[2]

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group in the late 1970s revolutionized the field.[3] Its defining feature is its lability to mild basic conditions, typically a solution of piperidine in an organic solvent.[2][3] This "orthogonal" protection scheme, where the Nα-Fmoc group is removed by base and side-chain protecting groups are cleaved by acid in a final step, offered a much gentler path to peptide synthesis.[2] This shift dramatically expanded the scope of SPPS, enabling the creation of longer, more complex peptides and those with delicate post-translational modifications.[][2]

Table 1: Comparison of Boc vs. Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategies

| Feature | Boc-SPPS | Fmoc-SPPS | Rationale & Impact |

| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc's UV absorbance allows for real-time monitoring of deprotection. |

| Deprotection Reagent | Strong Acid (e.g., 25-50% TFA) | Weak Base (e.g., 20% Piperidine in DMF) | Milder Fmoc conditions preserve acid-sensitive residues and modifications.[] |

| Side-Chain Protection | Typically Benzyl-based ethers/esters | Typically t-Butyl-based ethers/esters | Orthogonality is key; side-chain groups must be stable to the Nα-deprotection reagent. |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA cocktail) | While both use strong acid finally, the repeated acidolysis in Boc-SPPS is more damaging. |

| Compatibility | Less suitable for complex, sensitive peptides | Preferred for long peptides, PTMs, and high-throughput synthesis.[2] | The gentler cycle-by-cycle deprotection is the decisive advantage. |

The Rise of β-Amino Acids: Engineering the Peptide Backbone

Nature almost exclusively utilizes α-amino acids. However, the amide bonds of the resulting peptides are susceptible to cleavage by proteases, limiting their therapeutic potential. β-amino acids, which have an additional carbon atom in their backbone, offer a simple yet profound architectural alteration. Peptides constructed from β-amino acids, known as β-peptides or peptidomimetics, often adopt stable, predictable secondary structures (foldamers) and exhibit remarkable resistance to enzymatic degradation.

The subject of this guide, with its chiral center at the β-position and a bulky naphthyl side chain, is a quintessential example of a designer building block. The naphthyl group can be considered a bioisostere of a phenylalanine or tryptophan side chain but with significantly increased hydrophobicity and a rigid, polycyclic aromatic system that can drive specific molecular interactions, such as π-π stacking.[4][5] This makes it an invaluable tool for modulating the binding affinity and specificity of synthetic peptides.[5]

Part 2: Synthesis and Chemical Validation

The creation of enantiomerically pure this compound is a multi-stage process that demands precise control over stereochemistry. The process can be logically divided into two core phases: the asymmetric synthesis of the chiral β-amino acid core and the subsequent Nα-protection with the Fmoc group.

Asymmetric Synthesis of the (R)-β-Naphthylalanine Core

Achieving high enantiomeric purity is the most critical challenge. While numerous methods exist for asymmetric synthesis, a common and reliable strategy involves the asymmetric reduction of a prochiral enamine or a related precursor, often using a chiral catalyst. The following protocol is a representative example based on established principles of asymmetric synthesis.[6][7]

Protocol 1: Asymmetric Synthesis of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Objective: To synthesize the enantiomerically pure β-amino acid core. This protocol is based on a diastereoselective addition to a chiral auxiliary-derived imine.

Step 1: Imine Formation

-

To a solution of 2-naphthaldehyde (1.0 eq) in anhydrous toluene, add a chiral amine auxiliary, such as (R)-α-methylbenzylamine (1.05 eq).

-

Add a dehydrating agent, such as anhydrous magnesium sulfate.

-

Reflux the mixture for 4-6 hours under an inert atmosphere (e.g., Argon).

-

Monitor the reaction by TLC until the aldehyde is consumed.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude chiral imine.

Step 2: Diastereoselective Reformatsky-type Reaction

-

In a separate flask, activate zinc dust (2.0 eq) with a catalytic amount of iodine in anhydrous THF.

-

Add ethyl bromoacetate (1.5 eq) to the activated zinc suspension and stir until the zinc begins to dissolve, forming the Reformatsky reagent.

-

Cool the reagent to -78 °C.

-

Slowly add a solution of the chiral imine (from Step 1) in anhydrous THF to the Reformatsky reagent.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Step 3: Hydrolysis and Auxiliary Removal

-

Dissolve the crude product from Step 2 in a mixture of 6N HCl and dioxane (1:1 v/v).

-

Reflux the mixture for 8-12 hours to hydrolyze the ester and cleave the chiral auxiliary.

-

Cool the reaction mixture and neutralize to pH ~7 with a suitable base (e.g., NaOH). The desired β-amino acid will precipitate.

-

The chiral auxiliary can be recovered from the filtrate.

-

Collect the solid product by filtration, wash with cold water and then diethyl ether, and dry under vacuum.

Step 4: Purification

-

The crude (R)-3-Amino-3-(2-naphthyl)-propionic acid can be purified by recrystallization from a hot water/ethanol mixture to yield a white, crystalline solid.

-

Validate enantiomeric excess (>98%) via chiral HPLC analysis.

Nα-Fmoc Protection

With the enantiopure core in hand, the final step is to install the Fmoc group, rendering the molecule ready for SPPS. This is a robust and high-yielding reaction.

Protocol 2: Fmoc Protection of the β-Amino Acid Core

Objective: To attach the Fmoc protecting group to the α-amino function of the synthesized β-amino acid.

-

Suspend (R)-3-Amino-3-(2-naphthyl)-propionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the suspension and stir until the amino acid dissolves.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.

-

Acidify the aqueous layer to pH 2-3 with cold 1N HCl. The Fmoc-protected amino acid will precipitate out as a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

-

Confirm product identity and purity (>98%) via HPLC, ¹H NMR, and Mass Spectrometry.[8]

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Physicochemical Properties

Table 2: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 511272-48-3 | [9] |

| Molecular Formula | C₂₈H₂₃NO₄ | [10] |

| Molecular Weight | 437.49 g/mol | [10] |

| Appearance | White to off-white crystalline powder | Supplier Data |

| Purity (HPLC) | ≥ 98% | [4] |

| IUPAC Name | (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid | [10] |

Part 3: Applications in Peptide Science and Drug Discovery

The unique structural attributes of this compound make it a highly sought-after building block for creating sophisticated molecular architectures.

Role in Solid-Phase Peptide Synthesis (SPPS)

Once prepared, the title compound is used as a standard building block in an automated peptide synthesizer. The process follows a repetitive cycle of deprotection and coupling.

Protocol 3: Standard Fmoc-SPPS Incorporation Cycle

Objective: To incorporate the amino acid into a growing peptide chain on a solid support (resin).

-

Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the terminal Fmoc group, exposing a free amine.[11]

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.

-

Coupling:

-

In a separate vessel, pre-activate this compound (3-5 eq) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: The cycle (steps 2-5) is repeated for each subsequent amino acid in the target sequence.

Visualization of the Fmoc-SPPS Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Impact on Drug Discovery and Peptidomimetics

The incorporation of this β-amino acid has profound consequences for the resulting peptide's properties:

-

Enhanced Stability: The modified backbone is resistant to cleavage by common proteases, significantly increasing the in vivo half-life of the peptide, a critical attribute for any therapeutic agent.

-

Structural Constraint: The bulky, rigid naphthyl group restricts the conformational freedom of the peptide backbone, often inducing stable secondary structures like helices or turns. This pre-organization can lead to higher binding affinity and selectivity for the biological target.

-

Modulation of Physicochemical Properties: The large hydrophobic naphthyl moiety increases the overall lipophilicity of the peptide, which can be leveraged to improve membrane permeability or enhance interactions with hydrophobic binding pockets in target proteins.[4]

-

Therapeutic Potential: These attributes are highly desirable in the development of novel therapeutics, particularly in oncology and neurology where peptide-based drugs are gaining prominence.[4][5] It serves as a crucial component in synthesizing peptide libraries for high-throughput screening in drug discovery campaigns.[4]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for molecular design. Its development is a direct result of the logical progression of synthetic chemistry—from the foundational principles of SPPS and the strategic shift to milder Fmoc protection, to the sophisticated application of asymmetric synthesis for creating precisely tailored building blocks. For researchers aiming to push the boundaries of peptide science and develop robust, next-generation therapeutics, a thorough understanding of the synthesis, properties, and application of such non-canonical amino acids is not just advantageous, it is essential.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Fmoc-R-3-Amino-3-(2-thienyl)-propionic Acid: Your Key Building Block for Peptide Synthesis and Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. Retrieved from [Link]

-

ResearchGate. (2025, December 12). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. Retrieved from [Link]

-

Watson International. (n.d.). This compound cas 511272-48-3. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, January 24). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Retrieved from [Link]

-

Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chempep.com [chempep.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. watson-int.com [watson-int.com]

- 10. Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid | C28H23NO4 | CID 7023371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

A Researcher's Guide to the Safe Handling of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic Acid

In the specialized field of peptide synthesis and drug development, the use of non-canonical amino acids like Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid is instrumental for creating novel peptide structures with enhanced therapeutic properties. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling milder reaction conditions compared to older methods.[1] However, the introduction of unique side chains, such as the naphthyl group in this particular reagent, necessitates a thorough understanding of its specific safety and handling requirements.

This guide provides an in-depth, technically-grounded overview for researchers and laboratory professionals on the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of safety data sheet (SDS) information, we will explore the causality behind the recommended protocols, ensuring a culture of safety and scientific integrity in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

Proper identification is the first step in any chemical safety protocol. The key identifiers and properties of this compound are summarized below. This data is essential for correct labeling, storage, and for predicting its behavior in various laboratory conditions.

| Property | Value | Source |

| Chemical Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | [2] |

| Synonyms | Fmoc-(R)-3-amino-3-(2-naphthyl)propionic acid | [3] |

| CAS Number | 138774-93-5 (for the D-isomer, often used interchangeably in databases) | [4] |

| Molecular Formula | C₂₈H₂₃NO₄ | [2][4][5][6] |

| Molecular Weight | 437.49 g/mol | [2][4][6] |

| Appearance | Typically a white to off-white or light brown solid powder. | [7] |

Note: The CAS number 507472-11-9 is associated with the (S)-enantiomer, while 138774-93-5 is linked to the D-isomer.[2][4] For the purposes of this safety guide, the general handling precautions for both enantiomers are considered identical.

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this exact compound is not thoroughly investigated, the known hazards of similar Fmoc-amino acids provide a reliable framework for risk assessment.[8] The primary hazards are associated with its physical form as a powder and its potential to act as an irritant.

GHS Classification (Anticipated)

Based on analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.[8] Laboratories should handle this compound as if it possesses these hazards until specific data becomes available.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[8]

-

Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) , H335: May cause respiratory irritation.[8]

The "Why" Behind the Hazards:

-

Irritation: Fine chemical powders, regardless of their intrinsic toxicity, can act as mechanical irritants to the skin, eyes, and respiratory tract. The chemical nature of Fmoc-amino acids, while generally not highly reactive under ambient conditions, can still elicit a localized inflammatory response upon contact with mucous membranes or broken skin.

-

Respiratory Effects: Inhalation of fine dusts can lead to irritation of the nose, throat, and lungs.[9] For individuals with pre-existing respiratory conditions, this can be more pronounced. The primary causality is the physical particulate nature of the compound, which can disrupt normal respiratory function.

Section 3: Proactive Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves implementing controls that minimize the possibility of exposure. This is achieved through a combination of engineering controls, appropriate personal protective equipment (PPE), and standardized handling procedures.

Engineering Controls: The First Line of Defense

The primary goal is to prevent the compound from becoming airborne or coming into contact with the user.

-

Chemical Fume Hood: All weighing and reconstitution of the solid compound should be performed inside a certified chemical fume hood. This is the most critical engineering control as it contains the powder and prevents inhalation.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a mandatory final barrier between the researcher and the chemical.

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When handling larger quantities or when there is a significant risk of splashing, chemical splash goggles should be worn.[10]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[8]

-

Protective Clothing: A standard laboratory coat should be worn and kept fully buttoned. This prevents contamination of personal clothing.

-

Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not typically required. However, in the case of a large spill or a failure of engineering controls, a NIOSH-approved N95 respirator or equivalent should be available for emergency use.[4]

Standard Operating Procedure (SOP) for Handling

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned.

-

Acclimatization: If the compound has been stored in a refrigerator or freezer, allow the container to warm to room temperature before opening.[11] This crucial step prevents atmospheric moisture from condensing on the cold powder, which can degrade the compound and make it more difficult to handle.

-

Weighing: Perform all weighing operations on a draft shield balance inside a fume hood. Use a spatula to carefully transfer the powder to a weigh boat. Avoid any actions that could generate dust.

-

Dissolution: Add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is capped.

-

Storage: Once finished, securely seal the container. For long-term storage, it is recommended to keep the compound at 2-8°C in a dark, dry place.[4][11][12]

-

Decontamination: Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the waste materials properly.

Section 4: Emergency Response Protocols

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[8][10]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[10]

Spill Management Protocol

A minor spill of a few milligrams can be managed by trained laboratory personnel. A large spill requires an emergency response. The following workflow outlines the procedure for a minor spill.

Caption: Workflow for managing a minor solid chemical spill.

Section 5: Stability and Reactivity

Understanding a compound's stability is key to ensuring its efficacy in experiments and preventing hazardous reactions.

-

Stability: The compound is stable under normal, recommended storage conditions (cool, dry, dark).[7]

-

Conditions to Avoid: Avoid exposure to strong oxidizing agents, excessive heat, and moisture.[7][9]

-

Incompatible Materials: Strong oxidizing agents can potentially react with the organic structure of the molecule, leading to decomposition and the release of hazardous byproducts.[7]

-

Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[9][10]

The Chemistry of Instability: The Fmoc protecting group is designed to be labile to basic conditions, specifically secondary amines like piperidine.[1][13] While stable in neutral or acidic environments, unintended exposure to bases can lead to premature deprotection of the amino acid, compromising its integrity for peptide synthesis.[14] Therefore, it is crucial to avoid cross-contamination with basic reagents during storage and handling.

By integrating these detailed safety protocols and understanding the scientific rationale behind them, researchers can confidently and safely utilize this compound to advance their scientific discoveries.

References

- Sigma-Aldrich. (2024). Safety Data Sheet for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.

- Fisher Scientific. (2024). Safety Data Sheet for (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for (R)-3-(Fmoc-amino)-3-phenylpropionic acid.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Organic Chemistry Portal. (n.d.). Protection of Amino Groups.

- AAPPTec. (n.d.). MSDS - Safety Data Sheet for N-Fmoc-NH-PEG10-Propionic acid.

-

Cárdenas, C., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1695. Available at: [Link]

- AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ.

- Sigma-Aldrich. (n.d.). Fmoc-D-1-Nal-OH Product Page.

- PubChem. (n.d.). Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. National Center for Biotechnology Information.

- Fisher Scientific. (n.d.). Safety Data Sheet for 7-(Fmoc-amino)heptanoic acid.

-

Mortensen, U., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3369–3374. Available at: [Link]

- ChemScene. (n.d.). Fmoc-D-1-Nal-OH.

-

Isidro-Llobet, A., et al. (2009). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

- Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.

- AAPPTec. (n.d.). Safety Data Sheet for Fmoc-2-Nal-OH.

- Watson International. (n.d.). This compound CAS 511272-48-3.

- Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.

- chemBlink. (n.d.). SDS of (R)-N-Fmoc-2-Naphthylalanine, Safety Data Sheets, CAS 138774-94-4.

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid | C28H23NO4 | CID 7023371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. watson-int.com [watson-int.com]

- 4. Fmoc- D -1-Nal-OH ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. SDS of (R)-N-Fmoc-2-Naphthylalanine, Safety Data Sheets, CAS 138774-94-4 - chemBlink [chemblink.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Strategic Coupling of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic Acid

Introduction: Navigating the Challenges of Sterically Demanding β-Amino Acids

Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid is a crucial building block in modern peptidomimetic and drug discovery research. Its structure, characterized by a β-amino acid backbone and a bulky, hydrophobic naphthyl moiety, imparts unique conformational constraints and properties to peptide sequences, often enhancing proteolytic stability and receptor binding affinity.[1][2] However, these same structural features present a significant synthetic challenge. The steric hindrance posed by the naphthyl group, proximal to the carboxylic acid function, can severely impede the efficiency of amide bond formation during standard peptide synthesis protocols.

This guide provides a detailed analysis of coupling reagent selection and optimization for the successful incorporation of this sterically demanding amino acid. We will explore the mechanistic underpinnings of various reagent classes, present field-proven protocols, and offer troubleshooting strategies to empower researchers to overcome these synthetic hurdles.

The Core Principle: Carboxyl Group Activation

The formation of a peptide bond requires the conversion of a chemically stable carboxylic acid into a more reactive species capable of undergoing nucleophilic attack by the free amine of the growing peptide chain.[3] Coupling reagents are designed to achieve this activation, typically by forming a highly reactive active ester intermediate. The choice of reagent dictates the nature of this intermediate, its reactivity, and its susceptibility to side reactions, most notably racemization.

Caption: General workflow of peptide bond formation.

A Comparative Analysis of Premier Coupling Reagents

For a sterically hindered amino acid like this compound, the choice of coupling reagent is the most critical parameter for success. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often insufficient.[4] More potent activating systems are required.

Aminium/Uronium Salts: The Gold Standard for Difficult Couplings

This class of reagents, which includes HATU, HBTU, and COMU, has become the method of choice for challenging sequences.[5] They operate by forming highly reactive active esters that can overcome significant steric barriers.

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is widely regarded as superior for coupling sterically hindered amino acids.[6] Its enhanced performance is attributed to the 7-azabenzotriazole (OAt) moiety. The pyridine nitrogen in the OAt group is believed to provide a neighboring group participation effect, stabilizing the transition state of the aminolysis step and accelerating the reaction.[7] This leads to higher coupling efficiencies, faster kinetics, and a reduced risk of racemization compared to its benzotriazole analogue, HBTU.[8]

Caption: Simplified mechanism of HATU-mediated coupling.

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent, COMU demonstrates coupling efficiencies comparable to HATU.[5][9] Its key advantages lie in safety and convenience. It incorporates the Oxyma Pure moiety directly, replacing the potentially explosive HOBt or HOAt additives.[9] Furthermore, its byproducts exhibit enhanced solubility, simplifying purification steps.[5]

Carbodiimide/Additive Systems: A Classic and Cost-Effective Approach

-

DIC / Oxyma: The combination of Diisopropylcarbodiimide (DIC) with an additive remains a robust and widely used method. While Hydroxybenzotriazole (HOBt) was the traditional additive, Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) has emerged as a superior alternative.[10] Oxyma has been shown to provide better yields and purity, particularly in difficult couplings, while being a non-explosive and safer reagent to handle.[11][12] The combination of DIC with Oxyma is a potent system that can be effective for many sequences, though it may require longer reaction times or double coupling for extremely hindered residues compared to HATU.[12]

Data-Driven Reagent Selection

The following table summarizes the key characteristics of the recommended coupling systems for this compound.

| Reagent System | Class | Relative Reactivity | Racemization Risk | Key Advantages | Primary Considerations |

| HATU / DIPEA | Aminium Salt | Very High | Very Low | Superior efficiency and speed for hindered residues.[6][8] | Higher cost; can react with free N-terminus if used in large excess.[8] |

| COMU / DIPEA | Uronium Salt | Very High | Very Low | High reactivity comparable to HATU; safer (non-explosive); soluble byproducts.[5][9] | Higher cost than carbodiimide systems. |

| DIC / OxymaPure® | Carbodiimide | High | Low | Cost-effective; safer than HOBt/HOAt; good performance.[10][12] | May require longer reaction times or double coupling for this specific amino acid.[4][12] |

| HBTU / DIPEA | Aminium Salt | High | Low | Effective for many standard couplings. | Generally less effective than HATU for severely hindered residues.[6] |

Detailed Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for manual SPPS on a standard solid support (e.g., Rink Amide resin). All steps should be performed in a reaction vessel with appropriate agitation.

Caption: The iterative workflow of an Fmoc-SPPS cycle.

Mandatory Pre-Coupling Steps

-

Resin Swelling: Swell the resin in Dimethylformamide (DMF) for 30-60 minutes prior to the first deprotection step.[6]

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 3-5 minutes.

-

Drain the solution.

-

Repeat the treatment with fresh 20% piperidine in DMF for an additional 15-20 minutes to ensure complete Fmoc removal.[6]

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Confirmation of Free Amine (Kaiser Test): Perform a Kaiser test on a small sample of resin beads. A positive result (deep blue beads) confirms the presence of the free primary amine, indicating readiness for the coupling step.[6]

Protocol A: High-Efficiency Coupling with HATU (Primary Recommendation)

This protocol is optimized to overcome the steric hindrance of this compound.

-

Reagents (per 1 equivalent of resin functional groups):

-

This compound: 3.0 eq.

-

HATU: 2.9 eq.

-

N,N-Diisopropylethylamine (DIPEA): 6.0 eq.

-

Solvent: DMF or N-Methyl-2-pyrrolidone (NMP)

-

-

Procedure:

-

In a separate vial, dissolve the this compound and HATU in the solvent (e.g., DMF).

-

Add the DIPEA to this solution and vortex briefly. Allow this pre-activation to proceed for 1-5 minutes.[4]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

-

Perform a Kaiser test to confirm reaction completion (negative result: clear/yellow beads).

-

Protocol B: Robust and Economical Coupling with DIC/Oxyma

This protocol provides a reliable and cost-effective alternative to aminium salt reagents.

-

Reagents (per 1 equivalent of resin functional groups):

-

This compound: 3.0 eq.

-

OxymaPure®: 3.0 eq.

-

DIC: 3.0 eq.

-

Solvent: DMF or NMP

-

-

Procedure:

-

Add the this compound and OxymaPure® to the deprotected peptide-resin, dissolved in a minimal amount of DMF.

-

Add the DIC to the reaction vessel. This "in-situ" activation method often yields better results.[11]

-

Agitate the reaction mixture for 4-6 hours at room temperature.

-

Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

-

Perform a Kaiser test to confirm reaction completion.

-

Troubleshooting and Advanced Strategies

If the Kaiser test remains positive after the initial coupling reaction, it indicates incomplete acylation. This is a common issue with sterically hindered residues.

-

Immediate Action: Double Coupling: Do not proceed to the next deprotection step. Immediately repeat the coupling protocol using a fresh preparation of the activated amino acid.[4] This is often sufficient to drive the reaction to completion.

-

Solvent Optimization: For sequences prone to aggregation, switching the solvent from DMF to NMP is highly recommended. NMP has superior solvating properties that can disrupt secondary structures and improve reaction kinetics.[4]

-

Extended Reaction Time: Steric hindrance slows down the reaction rate.[4] Extending the coupling time (e.g., overnight) can significantly improve the yield, but this should be balanced against the potential for side reactions.

-

Microwave-Assisted SPPS (MA-SPPS): If available, microwave synthesizers are extremely effective at driving difficult couplings to completion by using microwave energy to rapidly heat the reaction.[4] This can dramatically shorten reaction times and improve yields.

Conclusion

The successful incorporation of this compound is critically dependent on the use of a potent coupling reagent capable of overcoming significant steric hindrance. Experimental evidence consistently supports the use of HATU as the premier choice, offering the highest efficiency and fastest reaction rates.[6] For situations where cost is a primary driver, the DIC/Oxyma system provides a robust and safe alternative, though it may necessitate longer reaction times or a double coupling strategy. By carefully selecting the coupling system and employing rigorous in-process monitoring like the Kaiser test, researchers can confidently incorporate this valuable and challenging building block into their synthetic peptides.

References

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-